Tat-NR2B9c - 500992-11-0

Tat-NR2B9c

Catalog Number: EVT-242392
CAS Number: 500992-11-0
Molecular Formula: C105H188N42O30
Molecular Weight: 2518.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source: Tat-NR2B9c is a synthetic peptide derived from the nine C-terminal residues of the N-methyl-D-aspartate receptor (NMDAR) subunit NR2B. It is fused to the trans-activator of transcription (Tat) protein transduction domain from the human immunodeficiency virus (HIV-1), allowing it to cross the blood-brain barrier and enter cells. []

Classification: Tat-NR2B9c is categorized as a cell-penetrating peptide (CPP) due to its ability to facilitate cellular uptake. It is also classified as a postsynaptic density protein 95 (PSD-95) inhibitor because it disrupts the interaction between PSD-95 and the NR2B subunit of the NMDAR. []

Role in Scientific Research: Tat-NR2B9c has been extensively investigated as a potential neuroprotective agent in various models of neurological disorders, including stroke, traumatic brain injury, and Huntington's disease. Its ability to interfere with specific protein-protein interactions in the NMDAR signaling complex has made it a valuable tool for elucidating the molecular mechanisms underlying excitotoxicity and neuronal cell death. [, , , ]

Synthesis Analysis

The synthesis of Tat-NR2B9c typically involves solid-phase peptide synthesis (SPPS) methodologies. While specific details might vary across studies, the general process involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The Tat sequence is usually incorporated at the N-terminus to confer cell-penetrating properties. [, ]

Molecular Structure Analysis

Tat-NR2B9c comprises the amino acid sequence of the nine C-terminal residues of the NR2B subunit fused to the Tat peptide sequence. The precise sequence of the NR2B portion is -ESDVSL, while the Tat sequence is typically -YGRKKRRQRRR. The presence of multiple arginine residues in the Tat sequence contributes to the peptide's positive charge and its ability to interact with cell membranes. []

Mechanism of Action

Tat-NR2B9c exerts its neuroprotective effects primarily by disrupting the interaction between PSD-95 and the NR2B subunit of the NMDAR. [] PSD-95 is a scaffolding protein that links NMDARs to downstream signaling pathways, including those involving neuronal nitric oxide synthase (nNOS). By preventing the binding of PSD-95 to NR2B, Tat-NR2B9c disrupts the assembly of the NMDAR signaling complex and inhibits the activation of neurotoxic pathways. [, , , ]

Physical and Chemical Properties Analysis

Tat-NR2B9c is a relatively small peptide with a molecular weight of approximately 2.5 kDa. It is highly water-soluble due to the presence of multiple charged amino acid residues, particularly arginine residues in the Tat sequence. The peptide's positive charge contributes to its ability to interact with negatively charged cell membranes, facilitating cellular uptake. [, ]

Applications

1. Stroke Research: Tat-NR2B9c has been extensively investigated as a potential neuroprotective agent in experimental stroke models. Studies have shown that its administration following stroke can reduce infarct volume, improve functional outcomes, and protect the blood-brain barrier. [, , , , , , , ]

2. Traumatic Brain Injury Research: Research suggests that Tat-NR2B9c may also be beneficial in treating traumatic brain injury. Studies have demonstrated that its delivery to the injured brain can enhance neuroprotection and improve functional recovery. []

3. Huntington's Disease Research: Tat-NR2B9c has been shown to reduce excitotoxicity in neuronal cultures derived from a mouse model of Huntington's disease. This suggests its potential as a therapeutic agent for this neurodegenerative disorder. []

4. Elucidation of Molecular Mechanisms: Tat-NR2B9c serves as a valuable tool for unraveling the molecular mechanisms underlying NMDAR-mediated excitotoxicity. Its ability to specifically disrupt PSD-95 interactions has provided insights into the role of this scaffolding protein in neuronal cell death. [, , ]

5. Drug Development: The successful preclinical studies with Tat-NR2B9c have led to its development as a potential therapeutic agent for stroke. It has been clinically tested under the name NA-1 and has reached Phase 3 clinical trials, highlighting its translational potential. [, , ]

Future Directions

1. Optimization of Delivery Methods: Further research is needed to optimize the delivery of Tat-NR2B9c to the brain. Novel formulations and delivery strategies could potentially enhance its efficacy and therapeutic potential. [, , ]

2. Investigation of Long-Term Effects: Long-term studies are necessary to fully evaluate the safety and efficacy of Tat-NR2B9c in chronic neurological conditions. This will help determine its suitability for long-term treatment strategies. []

3. Exploration of Additional Applications: Given its role in NMDAR signaling, Tat-NR2B9c could be investigated for its therapeutic potential in other neurological disorders where excitotoxicity plays a role, such as Alzheimer's disease or epilepsy. [, ]

4. Combination Therapies: Research into combining Tat-NR2B9c with other neuroprotective agents could lead to synergistic effects and improved treatment outcomes. []

5. Elucidation of Specific Mechanisms: Further research is needed to fully elucidate the specific mechanisms by which Tat-NR2B9c exerts its neuroprotective effects. This will contribute to a better understanding of the complexities of NMDAR signaling and neuronal survival. []

Polyarginine R18

Compound Description: Polyarginine R18 (R18) is a cell-penetrating peptide composed of 18 arginine residues. Like Tat-NR2B9c, it exhibits neuroprotective properties in animal models of stroke. R18 has shown efficacy in reducing infarct volume and improving functional outcomes in both permanent and transient middle cerebral artery occlusion (MCAO) models.

Relevance: While both R18 and Tat-NR2B9c demonstrate neuroprotective effects in stroke models, their mechanisms of action might differ. R18's neuroprotective effect is attributed to its cell-penetrating ability and potential influence on multiple cellular pathways, whereas Tat-NR2B9c specifically targets the interaction between N-methyl-D-aspartate receptors (NMDARs) and postsynaptic density protein-95 (PSD-95).

Polyarginine R18D

Compound Description: R18D is the D-enantiomer of R18, possessing similar neuroprotective effects in stroke models. It has demonstrated efficacy in reducing infarct volume and improving functional outcomes in an endothelin-1-induced MCAO model.

NR2B9c

Compound Description: NR2B9c is a nine-amino acid peptide corresponding to the C-terminal sequence of the NMDAR subunit NR2B. It can disrupt the interaction between PSD-95 and NMDARs, thereby reducing excitotoxicity.

Relevance: NR2B9c is the pharmacologically active component of Tat-NR2B9c. Tat-NR2B9c is a fusion peptide consisting of NR2B9c linked to the cell-penetrating peptide Tat, which facilitates NR2B9c's entry into cells and across the blood-brain barrier.

Tat-N-dimer

Compound Description: Tat-N-dimer is another peptide designed to inhibit the PSD-95-NMDAR interaction, exhibiting a higher binding affinity than Tat-NR2B9c. It comprises a dimeric form of the NR2B9c peptide conjugated to the Tat peptide for cell penetration.

MK-801

Compound Description: MK-801 is a non-competitive antagonist of NMDARs. It blocks the ion channel of the receptor, preventing glutamate-induced excitotoxicity.

Relevance: While both MK-801 and Tat-NR2B9c provide neuroprotection in stroke models, their mechanisms differ. MK-801 directly blocks NMDAR activity, whereas Tat-NR2B9c selectively disrupts the interaction between NMDARs and PSD-95, leaving the receptor's glutamate binding site unaffected.

Ro 25-6981

Compound Description: Ro 25-6981 acts as a selective antagonist for NR2B-containing NMDARs, blocking their activity and downstream excitotoxic signaling.

Relevance: Ro 25-6981 and Tat-NR2B9c both target NR2B-containing NMDARs, but with distinct mechanisms. Ro 25-6981 directly inhibits NR2B-containing receptors, whereas Tat-NR2B9c disrupts the interaction between NR2B-containing NMDARs and PSD-95, thereby influencing downstream signaling pathways.

Properties

CAS Number

500992-11-0

Product Name

Tat-NR2B9c

IUPAC Name

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C105H188N42O30

Molecular Weight

2518.9 g/mol

InChI

InChI=1S/C105H188N42O30/c1-7-55(6)80(98(175)140-69(34-36-77(154)155)92(169)143-72(50-148)95(172)142-71(48-78(156)157)94(171)146-79(54(4)5)99(176)177)147-97(174)74(52-150)145-96(173)73(51-149)144-93(170)70(46-53(2)3)141-90(167)62(22-10-13-39-108)133-85(162)63(24-15-41-124-101(113)114)135-87(164)65(26-17-43-126-103(117)118)136-88(165)66(27-18-44-127-104(119)120)138-91(168)68(33-35-75(110)152)139-89(166)67(28-19-45-128-105(121)122)137-86(163)64(25-16-42-125-102(115)116)134-84(161)61(21-9-12-38-107)132-83(160)60(20-8-11-37-106)131-82(159)59(23-14-40-123-100(111)112)130-76(153)49-129-81(158)58(109)47-56-29-31-57(151)32-30-56/h29-32,53-55,58-74,79-80,148-151H,7-28,33-52,106-109H2,1-6H3,(H2,110,152)(H,129,158)(H,130,153)(H,131,159)(H,132,160)(H,133,162)(H,134,161)(H,135,164)(H,136,165)(H,137,163)(H,138,168)(H,139,166)(H,140,175)(H,141,167)(H,142,172)(H,143,169)(H,144,170)(H,145,173)(H,146,171)(H,147,174)(H,154,155)(H,156,157)(H,176,177)(H4,111,112,123)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)/t55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-/m0/s1

InChI Key

XWQVQFBTSBCKLI-FKXNDIMNSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N

Synonyms

NA-1

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.